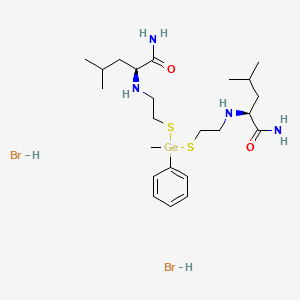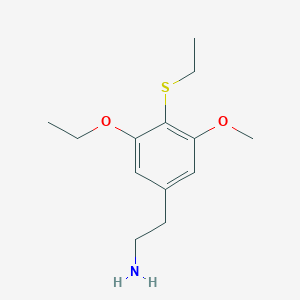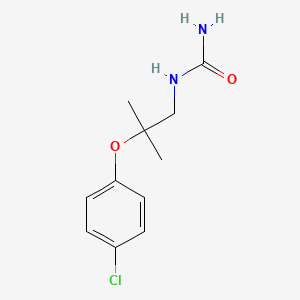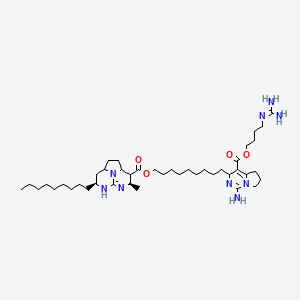
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine is a complex organic compound with a unique structure that includes a pyridine ring, a piperazine ring, and various functional groups such as acetylamino, nitro, and ethoxycarbonyl
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with acetylamino and nitro groups. This is followed by the introduction of the piperazine ring and the ethoxycarbonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the acetylamino group.
Aplicaciones Científicas De Investigación
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-methoxycarbonylpiperazine
- 1-(6-Acetylamino-3-nitro-2-pyridyl)-4-propoxycarbonylpiperazine
Uniqueness
1-(6-Acetylamino-3-nitro-2-pyridyl)-4-ethoxycarbonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxycarbonyl group, in particular, may influence its solubility and reactivity compared to similar compounds with different alkoxycarbonyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
| 75167-23-6 | |
Fórmula molecular |
C14H19N5O5 |
Peso molecular |
337.33 g/mol |
Nombre IUPAC |
ethyl 4-(6-acetamido-3-nitropyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N5O5/c1-3-24-14(21)18-8-6-17(7-9-18)13-11(19(22)23)4-5-12(16-13)15-10(2)20/h4-5H,3,6-9H2,1-2H3,(H,15,16,20) |
Clave InChI |
JLZYNSUWKGHCOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)C2=C(C=CC(=N2)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/no-structure.png)


![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
